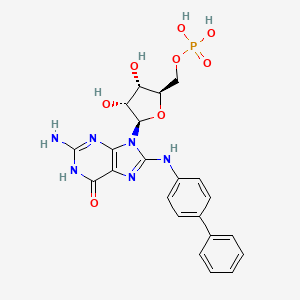
GMP-Abp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GMP-Abp is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMP-Abp typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, purification processes, and crystallization. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. Good Manufacturing Practices (GMP) are strictly followed to comply with regulatory standards. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the purity and composition of the compound.
Chemical Reactions Analysis
Types of Reactions
GMP-Abp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
GMP-Abp has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is utilized in the study of biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: this compound is used in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of GMP-Abp involves its interaction with specific molecular targets and pathways. It acts as a regulatory agent, modulating the activity of enzymes and other proteins. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GMP-Abp include:
Cyclic guanosine monophosphate (cGMP): A cellular regulatory agent involved in various physiological processes.
Adenosine monophosphate (AMP): Another nucleotide that plays a crucial role in cellular energy transfer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique pathways it influences. While cGMP and AMP are well-studied, this compound offers distinct advantages in certain biochemical applications due to its unique binding properties and regulatory effects.
Properties
CAS No. |
78281-08-0 |
|---|---|
Molecular Formula |
C22H23N6O8P |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
DTDFFHBJBOJGJW-WVSUBDOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















